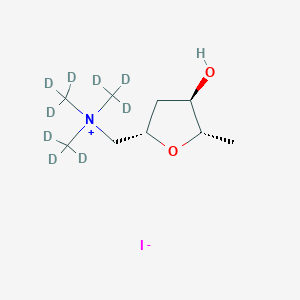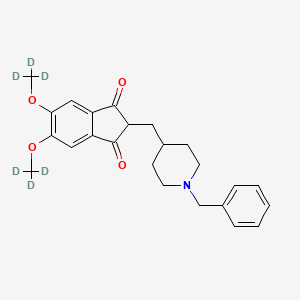
3-Keto Donepezil-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Keto Donepezil-d6: is a deuterated derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can enhance its stability and alter its pharmacokinetic properties. This modification is particularly useful in scientific research for tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Donepezil-d6 involves multiple steps, starting from the parent compound, Donepezil. The process typically includes:
Oxidation: Donepezil undergoes oxidation to introduce a keto group at the 3-position.
Deuteration: The hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and the use of deuterated solvents are employed to ensure efficient deuteration.
Chemical Reactions Analysis
Types of Reactions: 3-Keto Donepezil-d6 can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional keto groups or other oxidized derivatives.
Reduction: The keto group can be reduced back to a hydroxyl group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium is commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions for substitution reactions.
Major Products Formed:
Oxidation: Formation of additional keto derivatives.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of substituted Donepezil derivatives.
Scientific Research Applications
3-Keto Donepezil-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to trace the metabolic fate of Donepezil and its derivatives.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties in comparison to non-deuterated Donepezil.
Industry: Utilized in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-Keto Donepezil-d6 is similar to that of Donepezil. It acts as an acetylcholinesterase inhibitor, increasing the concentration of acetylcholine in the brain by preventing its breakdown. This leads to improved cholinergic transmission and alleviation of symptoms associated with Alzheimer’s disease .
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor with a different mechanism of action.
Uniqueness of 3-Keto Donepezil-d6: The deuterated nature of this compound provides enhanced stability and altered pharmacokinetic properties, making it a valuable tool in scientific research. Its isotopic labeling allows for precise tracing in metabolic studies, which is not possible with non-deuterated compounds .
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-bis(trideuteriomethoxy)indene-1,3-dione |
InChI |
InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3/i1D3,2D3 |
InChI Key |
XKSVPGIZPNHDLK-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



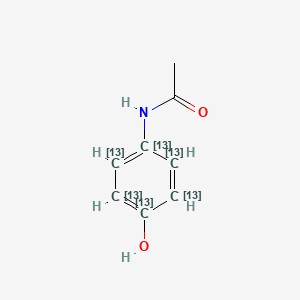

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)




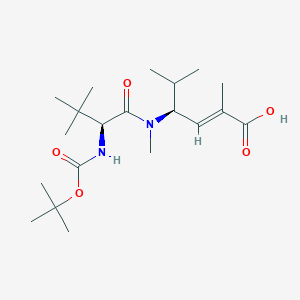
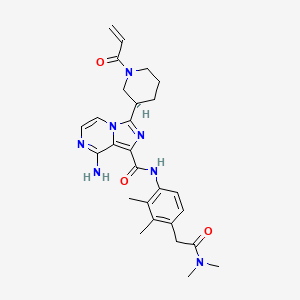

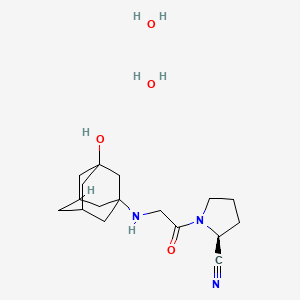
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
